

In-Depth Technical Guide to Cilastatin-15N-d3

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Compound of Interest

Compound Name: Cilastatin-15N-d3

Cat. No.: B12403307

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilastatin-15N-d3 is a stable isotope-labeled derivative of cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). This technical guide provides a comprehensive overview of **Cilastatin-15N-d3**, including its chemical properties, synthesis, and applications, with a primary focus on use as an internal standard in bioanalytical methods. Detailed experimental protocols for quantification and an exploration of cilastatin's mechanism of action are also presented.

Introduction

Cilastatin is a crucial pharmaceutical agent co-administered with the carbapenem antibiotic imipenem to prevent its rapid degradation by DHP-I in the kidneys.[1] This inhibition ensures therapeutic concentrations of imipenem in the urinary tract. **Cilastatin-15N-d3**, incorporating one nitrogen-15 atom and three deuterium atoms, serves as an ideal internal standard for the accurate quantification of cilastatin in biological matrices using mass spectrometry based assays.[2][3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample preparation and instrument response.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Cilastatin-15N-d3** is presented in Table 1.

Property	Value	Reference
IUPAC Name	(Z)-7-(((2R)-2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-(((1S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid	N/A
Molecular Formula	C ₁₆ H ₂₃ D ₃ N ¹⁵ NO ₅ S	N/A
Molecular Weight	Approximately 362.49 g/mol	N/A
CAS Number	2738376-83-3	N/A
Appearance	Solid	N/A
Purity	Typically ≥98%	N/A
Isotopic Enrichment	≥99 atom % ¹⁵ N; ≥99 atom % D	N/A

Synthesis of Cilastatin-15N-d3

While a specific detailed synthesis of **Cilastatin-15N-d3** is not publicly available, a plausible synthetic route can be devised based on the known synthesis of cilastatin and general methods for isotopic labeling. The synthesis involves the coupling of two key isotopically labeled precursors: L-Cysteine-15N

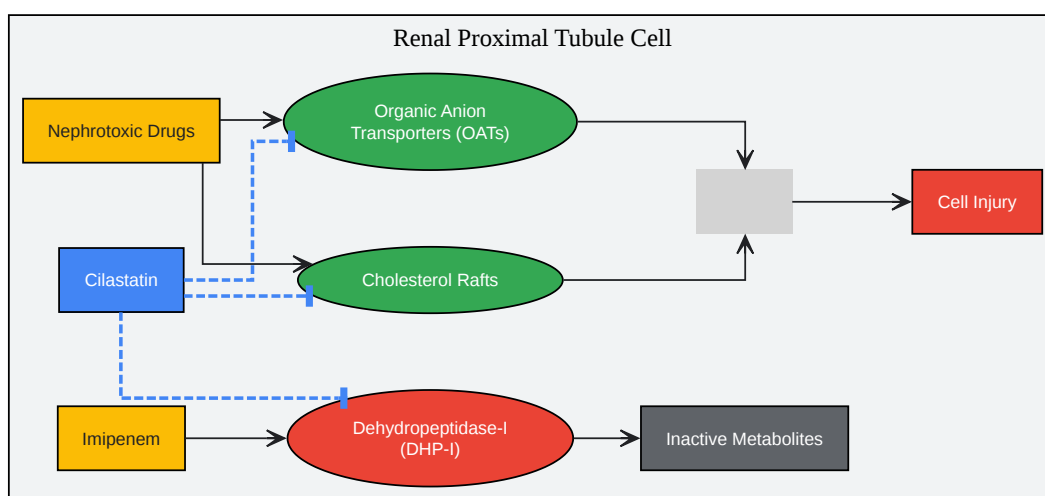
and a derivative of (S)-2,2-dimethylcyclopropane-1-carboxylic acid, followed by reaction with a seven-carbon chain synthon.

A key intermediate, L-Cysteine-15N-d3, is commercially available.[2][3] The synthesis of the (S)-2,2-dimethylcyclopropane carboxamide moiety has a been described. The final steps would involve the condensation of these precursors to form the cilastatin backbone.

Mechanism of Action of Cilastatin

Cilastatin's primary mechanism of action is the competitive inhibition of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal proximal tubule cells. DHP-I is responsible for the hydrolysis and inactivation of imipenem. By inhibiting DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its urinary concentration and therapeutic efficacy.

Beyond its role in antibiotic potentiation, cilastatin has demonstrated nephroprotective effects against various drugs, including cisplatin and vancomycin. This protection is attributed to its ability to interfere with cholesterol rafts in the proximal tubule cell membrane, which are implicated in the cellular uptake of certain nephrotoxic agents. Cilastatin also inhibits organic anion transporters (OATs), further reducing the renal accumulation of nephrotoxic compounds.



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Figure 1: Cilastatin's dual mechanism of action in the kidney.

Experimental Protocols

Quantification of Cilastatin in Biological Fluids using LC-MS/MS with Cilastatin-15N-d3 Internal Standard

This section outlines a representative protocol for the quantification of cilastatin in human plasma. This method can be adapted for other biological matrices such as urine.

5.1.1.1. Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample, add 20 μL of **Cilastatin-15N-d3** internal standard working solution (concentration to be optimized based on expected analyte levels).
- Add 400 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 $\times g$ for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.3 mL/min
Gradient	To be optimized, e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Injection Volume	5 µL
Column Temperature	40°C

5.1.3. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	Cilastatin: [M+H] ⁺ (nominal m/z 359.2); Cilastatin-15N-d3: [M+H] ⁺ (nominal m/z 363.2)
Product Ions (m/z)	To be determined by infusion and fragmentation of pure standards.
Collision Energy	To be optimized for each transition.
Dwell Time	100 ms

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Figure 2: Workflow for LC-MS/MS quantification of cilastatin.

NMR Spectroscopy of Cilastatin-15N-d3

This section provides general guidelines for acquiring NMR spectra of **Cilastatin-15N-d3**.

5.2.1. Sample Preparation

- Dissolve 5-10 mg of **Cilastatin-15N-d3** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.
- Transfer the solution to a 5 mm NMR tube.
- The final volume should be approximately 0.6 mL.

5.2.2. Data Acquisition

- ¹H NMR: A standard one-dimensional proton NMR spectrum should be acquired. The presence of deuterium will lead to the absence of signals corresponding to the deuterated positions and may cause splitting of adjacent proton signals due to deuterium coupling.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show signals for all carbon atoms. The carbon attached to the ¹⁵N may show a doublet due to ¹⁵N coupling.
- ¹⁵N NMR: Direct or indirect detection methods (e.g., HSQC, HMBC) can be used to observe the ¹⁵N signal. The chemical shift will be characteristic of nitrogen in an amino group.

Data Presentation

The following tables summarize key quantitative data related to the analysis of cilastatin.

Table 2: Representative LC-MS/MS Parameters (Hypothetical)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Cilastatin	359.2	158.1	25
Cilastatin-15N-d3	363.2	162.1	25

Table 3: Validation Parameters for a Hypothetical Cilastatin LC-MS/MS Assay

Parameter	Result
Linearity (r ²)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy (% bias)	Within ±15%
Precision (% CV)	< 15%
Recovery	> 85%
Matrix Effect	Minimal

Conclusion

Cilastatin-15N-d3 is an indispensable tool for the accurate and precise quantification of cilastatin in complex biological matrices. Its use as an internal standard in LC-MS/MS assays ensures reliable data for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide has provided a detailed overview of the properties, synthesis, and analytical methodologies related to **Cilastatin-15N-d3**, as well as an in-depth look at the mechanism of action of its parent compound, cilastatin. The provided experimental protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis.

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